3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
説明
特性
IUPAC Name |
3-benzyl-8-(2-methyl-5-propan-2-ylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-17(2)20-10-9-18(3)21(15-20)32(30,31)26-13-11-24(12-14-26)22(28)27(23(29)25-24)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHYVACSYPAONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations:
- Substituent-Driven Selectivity : The 5-isopropyl-2-methylphenylsulfonyl group in the target compound likely enhances lipophilicity (predicted logP > 3) compared to the fluorophenyl-benzodioxole derivative (logP = 2.12) . This may improve membrane permeability but reduce aqueous solubility.
- In contrast, PHD2 inhibitors (e.g., compounds 11–16) prioritize pyridine or boronate substituents at position 8 .
- Synthetic Complexity : Microwave-assisted Suzuki coupling (e.g., ) is a common strategy for introducing aryl groups at position 8, while reductive amination () and Bucherer–Berg reactions () are employed for core synthesis .
Pharmacological and Physicochemical Comparisons
- PHD2 Inhibition : Compounds 11–16 () achieved sub-micromolar IC50 values against PHD2, attributed to halogenated pyridine substituents. The target compound’s sulfonamide group may reduce PHD2 affinity but could favor kinase interactions .
- Serotonin Receptor Activity : The 3-benzyl substitution in the target compound mirrors RS102221 (), a 5-HT2C antagonist, suggesting possible serotonergic activity .
- Metabolic Stability : Fluorine or benzodioxole substituents () improve metabolic stability compared to the target compound’s isopropyl-methylphenyl group, which may be susceptible to CYP450 oxidation .
Q & A
Basic: What are the key synthetic pathways for 3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazaspiro core followed by sulfonylation and benzylation. Key steps include:
- Core formation : Cyclization of precursors (e.g., tetrahydropyran derivatives) under basic conditions to create the spirocyclic framework .
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides in polar aprotic solvents (e.g., DMF) at 0–25°C .
- Benzylation : Alkylation with benzyl halides in the presence of a base (e.g., NaH) .
Optimization focuses on temperature control, solvent polarity (to stabilize intermediates), and purification via column chromatography . Yield improvements (>60%) are achieved by iterative adjustment of stoichiometry and reaction time .
Basic: How is the molecular structure of this compound characterized, and what techniques validate its configuration?
Structural validation employs:
- X-ray crystallography : Resolves spirocyclic geometry and confirms substituent positions (e.g., sulfonyl orientation) with atomic precision .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., benzyl CH at δ 4.5–5.0 ppm) and sp hybridized carbons in the triazaspiro ring .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 497.18) .
Basic: What functional groups in this compound are critical for its biological activity, and how are structure-activity relationships (SAR) explored?
The sulfonyl group and benzyl moiety are pivotal. SAR studies involve:
- Sulfonyl modifications : Replacing the 5-isopropyl-2-methylphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding affinity to serine proteases .
- Benzyl variations : Introducing para-substituted benzyl groups (e.g., -Cl, -OCH) to modulate lipophilicity and metabolic stability .
Biological assays (e.g., enzyme inhibition) quantify activity changes, with IC values correlating with substituent electronic profiles .
Advanced: How can synthetic routes be optimized to improve scalability and yield while minimizing side products?
Advanced optimization strategies include:
- Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility for sulfonylation steps .
- Catalysis : Palladium-catalyzed cross-coupling for benzylation reduces byproduct formation .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., solvent ratio, temperature gradient) to maximize yield (>75%) .
Advanced: How can contradictory data on the compound’s binding mode (e.g., enzyme vs. receptor targets) be resolved?
Contradictions arise from assay specificity or conformational flexibility. Resolution methods:
- Crystallographic docking : Compare X-ray structures of the compound bound to different targets (e.g., kinases vs. GPCRs) to identify binding-site steric clashes .
- Mutagenesis studies : Replace key residues in target proteins to isolate interaction hotspots .
- MD simulations : Analyze dynamic binding behavior over 100-ns trajectories to identify stable conformers .
Advanced: What in silico strategies predict the compound’s pharmacokinetic (PK) properties and toxicity?
Computational approaches include:
- ADMET prediction : Tools like SwissADME estimate logP (∼3.2) and BBB permeability (low), guiding lead optimization .
- QSAR modeling : Relate structural descriptors (e.g., polar surface area, H-bond donors) to CYP450 inhibition risks .
- ToxCast profiling : Screen for off-target effects using high-throughput toxicity databases .
Advanced: How can advanced analytical techniques resolve degradation pathways under physiological conditions?
- LC-MS/MS : Identifies hydrolysis products (e.g., sulfonic acid derivatives) in simulated gastric fluid .
- Stability studies : Accelerated degradation at 40°C/75% RH reveals oxidation-prone sites (e.g., benzyl CH) .
- Isotope labeling : C-tracing tracks metabolic cleavage of the triazaspiro ring in hepatocyte models .
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